Fsdd3I
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Overview
Description
Fsdd3I is an albumin-binding fibroblast activation protein (FAP) ligand. It can be labeled with isotopes such as gallium-68 and lutetium-177 for single photon emission computed tomography (SPECT) imaging . This compound is primarily used in research settings and has shown potential in various scientific applications.
Preparation Methods
The synthesis of Fsdd3I involves complex organic reactions. The synthetic route typically includes the formation of peptide bonds and the incorporation of specific functional groups to ensure its binding affinity to albumin and FAP. The reaction conditions often require precise temperature control and the use of catalysts to facilitate the formation of the desired product
Chemical Reactions Analysis
Fsdd3I undergoes several types of chemical reactions, including:
Labeling Reactions: It can be labeled with isotopes like gallium-68 and lutetium-177 under specific conditions for imaging purposes.
Binding Reactions: This compound binds to albumin and FAP, which is crucial for its function in imaging and therapeutic applications.
Common reagents used in these reactions include isotopes like gallium-68 and lutetium-177, and the conditions often involve controlled environments to ensure the stability and efficacy of the labeled compound. The major products formed from these reactions are the labeled versions of this compound, which are used in SPECT imaging .
Scientific Research Applications
Fsdd3I has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Fsdd3I involves its binding to albumin and fibroblast activation protein. This binding facilitates its use in imaging and therapeutic applications. The molecular targets include fibroblast activation protein, which is involved in various cellular processes, including tissue remodeling and cancer progression . The pathways involved are primarily related to the expression and activity of fibroblast activation protein in different tissues .
Comparison with Similar Compounds
Properties
Molecular Formula |
C80H107F2IN18O25S |
---|---|
Molecular Weight |
1917.8 g/mol |
IUPAC Name |
(3R)-4-[[(2R)-3-carboxy-1-[[(2S)-3-carboxy-1-[[(2S)-6-[[4-[4-[3-[4-[[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]carbamoyl]quinolin-6-yl]oxypropyl]piperazin-1-yl]-4-oxobutanoyl]amino]-1-[2-[2,5-dioxo-1-[2-[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]ethyl]pyrrolidin-3-yl]sulfanylethylamino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-[4-(4-iodophenyl)butanoylamino]-4-oxobutanoic acid |
InChI |
InChI=1S/C80H107F2IN18O25S/c81-80(82)42-52(43-84)101(49-80)67(107)44-89-74(120)54-16-18-85-56-13-12-53(37-55(54)56)126-35-4-21-94-31-33-99(34-32-94)65(105)15-14-62(102)86-17-2-1-6-57(91-77(123)59(39-69(110)111)93-78(124)60(40-70(112)113)92-76(122)58(38-68(108)109)90-63(103)7-3-5-50-8-10-51(83)11-9-50)75(121)88-20-36-127-61-41-66(106)100(79(61)125)22-19-87-64(104)45-95-23-25-96(46-71(114)115)27-29-98(48-73(118)119)30-28-97(26-24-95)47-72(116)117/h8-13,16,18,37,52,57-61H,1-7,14-15,17,19-36,38-42,44-49H2,(H,86,102)(H,87,104)(H,88,121)(H,89,120)(H,90,103)(H,91,123)(H,92,122)(H,93,124)(H,108,109)(H,110,111)(H,112,113)(H,114,115)(H,116,117)(H,118,119)/t52-,57-,58+,59-,60+,61?/m0/s1 |
InChI Key |
HCRFAPCIMQNTGN-QGPWPTSMSA-N |
Isomeric SMILES |
C1CN(CCN1CCCOC2=CC3=C(C=CN=C3C=C2)C(=O)NCC(=O)N4CC(C[C@H]4C#N)(F)F)C(=O)CCC(=O)NCCCC[C@@H](C(=O)NCCSC5CC(=O)N(C5=O)CCNC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)O)CC(=O)O)CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H](CC(=O)O)NC(=O)[C@@H](CC(=O)O)NC(=O)CCCC7=CC=C(C=C7)I |
Canonical SMILES |
C1CN(CCN1CCCOC2=CC3=C(C=CN=C3C=C2)C(=O)NCC(=O)N4CC(CC4C#N)(F)F)C(=O)CCC(=O)NCCCCC(C(=O)NCCSC5CC(=O)N(C5=O)CCNC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)O)CC(=O)O)CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)CCCC7=CC=C(C=C7)I |
Origin of Product |
United States |
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